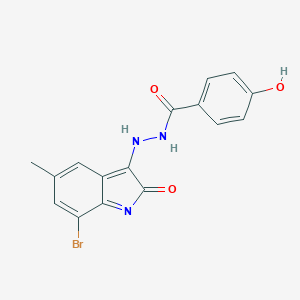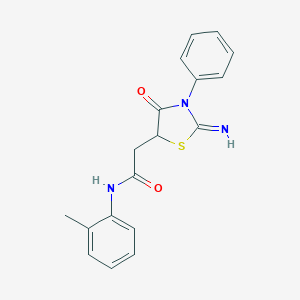
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as MOBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOBA belongs to the family of benzoxazole derivatives and has been studied for its various biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage. Furthermore, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for further investigation. However, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide also has some limitations. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential area of investigation is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of research is its potential as an anticancer agent. More studies are needed to determine its effectiveness against various types of cancer and to elucidate its mechanism of action. Finally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders. Further research is needed to explore these potential applications.
Synthesemethoden
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 3-methoxyaniline and salicylic acid to form 2-hydroxy-3-methoxybenzaldehyde. This intermediate product is then reacted with 2-aminobenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Finally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is obtained by reacting 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with 3-methoxyaniline and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological and pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
Molekularformel |
C16H14N2O4 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O4/c1-21-12-6-4-5-11(9-12)17-15(19)10-18-13-7-2-3-8-14(13)22-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
HCBJXCRXCOETAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)




![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)